Vasorelaxant Potency in Isolated Rat Aorta: Lochnerine versus Closely Related Sarpagine-Type Alkaloids
In a side-by-side evaluation of eight indole alkaloids isolated from Tabernaemontana dichotoma, lochnerine (3) demonstrated potent vasorelaxant activity on phenylephrine-precontracted rat aortic rings. While the study classifies lochnerine alongside 10‑methoxyaffinisine (2) and cathafoline (4) as a 'potent' vasorelaxant, the publication does not report individual EC₅₀ values for lochnerine [1]. The evidence confirms that lochnerine belongs to the active subset of sarpagine-type alkaloids, but the absence of explicit quantitative comparator data limits the strength of this evidence to a class-level inference.
| Evidence Dimension | Vasorelaxant activity classification |
|---|---|
| Target Compound Data | Classified as 'potent vasorelaxant activity' (sarpagine type) |
| Comparator Or Baseline | 10‑methoxyaffinisine (potent), cathafoline (potent), alstonisine (potent); other alkaloids showed weaker or no activity |
| Quantified Difference | Not quantified; qualitative categorization only |
| Conditions | Rat isolated aorta precontracted with phenylephrine |
Why This Matters
Confirms lochnerine's inclusion in the pharmacologically active subset of sarpagine alkaloids, distinguishing it from structurally related but inactive congeners that would be unsuitable for vascular studies.
- [1] Zaima, K., Koga, I., Iwasawa, N., Hosoya, T., Hirasawa, Y., Kaneda, T., ... & Morita, H. (2013). Vasorelaxant activity of indole alkaloids from Tabernaemontana dichotoma. Journal of Natural Medicines, 67(1), 9–19. doi:10.1007/s11418-012-0638-y View Source
